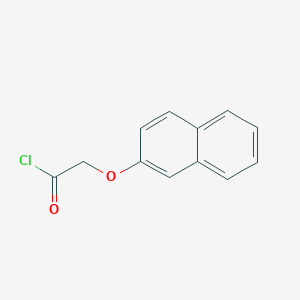

(2-Naphthyloxy)acetyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-yloxyacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOBXXMBVWFWMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482880 | |

| Record name | (2-NAPHTHYLOXY)ACETYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40926-77-0 | |

| Record name | (2-NAPHTHYLOXY)ACETYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance in Organic Synthesis As an Acylating Agent

(2-Naphthyloxy)acetyl chloride is recognized for its function as an acylating agent in organic synthesis. cymitquimica.com Acylation is a fundamental process that involves the introduction of an acyl group (R-C=O) into a molecule. In the case of this compound, it provides the (2-naphthyloxy)acetyl group.

The reactivity of this compound stems from the electrophilic nature of the carbonyl carbon in the acetyl chloride moiety. This allows it to readily react with various nucleophiles, such as alcohols and amines, to form the corresponding esters and amides. cymitquimica.com The general mechanism involves a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group to yield the acylated product.

The presence of the 2-naphthalenyloxy group influences the compound's reactivity. cymitquimica.com This bulky aromatic substituent can introduce specific steric and electronic effects, which can be harnessed by chemists to achieve desired outcomes in a synthesis. For instance, it can be used to modify proteins and peptides through acylation, which aids in studying their structure and function.

Role in the Preparation of Complex Molecular Structures

Precursor Compounds for this compound Synthesis

The synthesis of this compound is primarily achieved through the chemical modification of a direct precursor molecule. This approach is standard in organic synthesis, where a stable, readily available compound is converted into a more reactive derivative for subsequent chemical reactions.

Conversion from (2-Naphthoxy)acetic Acid

The immediate and most crucial precursor for the synthesis of this compound is (2-Naphthoxy)acetic acid. sigmaaldrich.comprepchem.com This carboxylic acid contains the necessary (2-Naphthyloxy)acetyl backbone. The synthesis, therefore, involves the conversion of the carboxylic acid's hydroxyl (-OH) group into a chloro (-Cl) group, a common transformation in organic chemistry that significantly increases the compound's reactivity. crunchchemistry.co.uklibretexts.org (2-Naphthoxy)acetic acid itself is a synthetic auxin-class plant growth regulator and can be synthesized from 2-naphthol (B1666908) and chloroacetic acid. prepchem.comchemicalbook.com The direct conversion from (2-Naphthoxy)acetic acid is the most straightforward and widely utilized method for preparing this compound. sigmaaldrich.com

General Acyl Chloride Synthetic Routes Applicable to this compound

Several general methods for synthesizing acyl chlorides from carboxylic acids are applicable to the preparation of this compound. These methods employ various chlorinating agents that react with the carboxylic acid functional group. chemguide.co.uklibretexts.org

Thionyl Chloride Mediated Chlorination

The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is one of the most common and convenient methods for preparing acyl chlorides. crunchchemistry.co.uklibretexts.orgorganicchemistrytutor.com This method is highly efficient for the synthesis of this compound from (2-Naphthoxy)acetic acid. The reaction converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a better leaving group. byjus.comlibretexts.org A subsequent nucleophilic attack by the chloride ion results in the formation of the acyl chloride. byjus.comlibretexts.org A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. chemguide.co.ukdoubtnut.com The reaction is often carried out in the presence of a catalyst like dimethylformamide (DMF). google.com

Reaction Scheme: R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g)

Applicability to this compound: (2-Naphthoxy)acetic acid + SOCl₂ → this compound + SO₂ (g) + HCl (g)

| Reagent | Catalyst (Optional) | Byproducts | Advantages |

| Thionyl chloride (SOCl₂) | Dimethylformamide (DMF), Pyridine (B92270) | SO₂, HCl | Gaseous byproducts simplify purification. chemguide.co.ukdoubtnut.com |

Phosphorus Halide Reagents (PCl₃, PCl₅)

Phosphorus halides, specifically phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also effective reagents for the conversion of carboxylic acids to acyl chlorides. crunchchemistry.co.ukchemguide.co.uk

Phosphorus Pentachloride (PCl₅): This solid reagent reacts with carboxylic acids at room temperature to produce the corresponding acyl chloride. chemguide.co.uk The byproducts of this reaction are phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). doubtnut.comdoubtnut.com Fractional distillation is required to separate the desired acyl chloride from the reaction mixture. chemguide.co.uk

Phosphorus Trichloride (PCl₃): The reaction with liquid PCl₃ is less vigorous than with PCl₅. chemguide.co.uk It requires three equivalents of the carboxylic acid for every one equivalent of phosphorus trichloride, producing three equivalents of the acyl chloride and one equivalent of phosphorous acid (H₃PO₃) as a byproduct. youtube.com

Reaction Schemes: R-COOH + PCl₅ → R-COCl + POCl₃ + HCl doubtnut.com 3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃ youtube.com

Applicability to this compound: (2-Naphthoxy)acetic acid + PCl₅ → this compound + POCl₃ + HCl 3 (2-Naphthoxy)acetic acid + PCl₃ → 3 this compound + H₃PO₃

| Reagent | Stoichiometry (Acid:Reagent) | Byproducts | Notes |

| Phosphorus pentachloride (PCl₅) | 1:1 | POCl₃, HCl | Reaction is typically vigorous. chemguide.co.uk |

| Phosphorus trichloride (PCl₃) | 3:1 | H₃PO₃ | Less dramatic reaction compared to PCl₅. chemguide.co.uk |

Sulfuryl Chloride (SO₂Cl₂) and Phosgene Routes

Sulfuryl Chloride (SO₂Cl₂): While more commonly used for chlorination at other positions in a molecule, sulfuryl chloride can be used to chlorinate carboxylic acids. google.com

Phosgene (COCl₂): Phosgene is a highly effective chlorinating agent for converting carboxylic acids to acyl chlorides, a method often employed in industrial settings. google.comyufenggp.com The reaction produces the acyl chloride along with hydrogen chloride and carbon dioxide. yufenggp.com Due to the high toxicity of phosgene, this method requires specialized handling and safety precautions. sciencemadness.org The reaction can be catalyzed by substances like dimethylformamide (DMF). acs.org

Reaction Scheme (Phosgene): R-COOH + COCl₂ → R-COCl + HCl + CO₂ yufenggp.com

Applicability to this compound: (2-Naphthoxy)acetic acid + COCl₂ → this compound + HCl + CO₂

| Reagent | Catalyst (Optional) | Byproducts | Considerations |

| Sulfuryl Chloride (SO₂Cl₂) | Not specified for this reaction | SO₂, HCl | Less common for this specific transformation. |

| Phosgene (COCl₂) | Dimethylformamide (DMF) acs.org | HCl, CO₂ | Highly toxic, primarily used in industrial settings. yufenggp.comsciencemadness.org |

Acetic Anhydride (B1165640) and Hydrogen Chloride Method

An industrial method for producing certain acyl chlorides, like acetyl chloride, involves the reaction of an acid anhydride with hydrogen chloride. byjus.comwikipedia.org For instance, acetic anhydride reacts with hydrogen chloride to yield acetyl chloride and acetic acid. byjus.comwikipedia.org This method can be driven to completion by removing the lower-boiling acetyl chloride from the reaction mixture as it forms. google.com While theoretically possible, the application of this specific method to a higher molecular weight, solid precursor like (2-Naphthoxy)acetic anhydride is not a commonly cited laboratory or industrial preparation for this compound. The primary route remains the direct chlorination of the corresponding carboxylic acid.

General Reaction Scheme: (RCO)₂O + HCl ⇌ RCOCl + RCOOH wikipedia.org

| Reagents | Byproduct | Notes |

| Acetic Anhydride, Hydrogen Chloride | Acetic Acid | Primarily an industrial process for low molecular weight acyl chlorides. byjus.comwikipedia.org |

Mechanistic Considerations in Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride, such as the synthesis of this compound from (2-Naphthyloxy)acetic acid, is a nucleophilic acyl substitution reaction. The hydroxyl group of the carboxylic acid is a poor leaving group and must first be converted into a better one. ganeshremedies.com Reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅) are commonly employed for this purpose. crunchchemistry.co.uksavemyexams.com The general mechanism involves the activation of the carboxylic acid followed by nucleophilic attack by a chloride ion.

The reaction with thionyl chloride is particularly common and proceeds through a well-established mechanism. ganeshremedies.com The process begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride. rsc.org This initial step forms an unstable intermediate.

A subsequent rearrangement and loss of a chloride ion leads to the formation of a protonated acyl chlorosulfite intermediate. This intermediate is highly reactive because the acyl chlorosulfite group is an excellent leaving group. The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of this activated intermediate. This step follows a tetrahedral addition-elimination pathway. Finally, the tetrahedral intermediate collapses, eliminating sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which drives the reaction to completion, yielding the final this compound product. crunchchemistry.co.uk

The reaction can be accelerated by the addition of a base like pyridine, which acts as a catalyst. rsc.org

Key Steps in the Thionyl Chloride Mechanism:

| Step | Description | Intermediate/Product |

| 1 | The nucleophilic oxygen of the carboxylic acid, (2-Naphthyloxy)acetic acid, attacks the electrophilic sulfur atom of thionyl chloride (SOCl₂). | A protonated acyl chlorosulfite intermediate is formed after the initial adduct rearranges. |

| 2 | A chloride ion (Cl⁻), generated in the previous step, acts as a nucleophile and attacks the carbonyl carbon of the protonated intermediate. | A tetrahedral intermediate is formed. |

| 3 | The tetrahedral intermediate collapses, reforming the carbonyl double bond. | This leads to the elimination of the leaving group. |

| 4 | The leaving group fragments into the stable gaseous molecules sulfur dioxide (SO₂) and hydrogen chloride (HCl). | The final product, this compound, is formed. |

This table outlines the generally accepted mechanism for the reaction of a carboxylic acid with thionyl chloride.

The presence of the bulky and electron-rich 2-naphthyloxy group can influence the reactivity of the parent carboxylic acid. The steric hindrance introduced by the naphthyloxy substituent may affect the rate of nucleophilic attack. Electronically, the oxygen atom of the ether linkage can donate electron density to the aromatic system, but its influence on the distant carbonyl group's reactivity during chlorination is generally considered to be modest.

Detailed kinetic studies specifically for the formation of this compound are not widely available in the literature. However, research on related aryloxyacetyl chlorides indicates that the electronic properties of the aromatic ring can play a role in the reaction rates.

Reactivity and Reaction Mechanisms

Nucleophilic Acyl Substitution Reactions

(2-Naphthyloxy)acetyl chloride, as a typical acyl chloride, readily undergoes nucleophilic acyl substitution reactions. The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and the chlorine atom. This makes it susceptible to attack by various nucleophiles. The general mechanism for these reactions proceeds through a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group. masterorganicchemistry.comkhanacademy.org This two-step process of addition-elimination results in the substitution of the chlorine atom with the incoming nucleophile. masterorganicchemistry.comyoutube.com

The reaction of this compound with ammonia (B1221849), primary amines, or secondary amines is a common and efficient method for the synthesis of the corresponding amides. libretexts.orgfishersci.it These reactions are a subset of nucleophilic acyl substitution, where the nitrogen atom of the amine acts as the nucleophile. youtube.com

When this compound is treated with ammonia, it yields 2-(2-naphthyloxy)acetamide. Similarly, its reaction with primary amines (R-NH₂) produces N-substituted 2-(2-naphthyloxy)acetamides. chemguide.co.uklibretexts.org The reaction is typically vigorous and proceeds by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of ammonia or the primary amine on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukchemguide.co.uk This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion. chemguide.co.ukchemguide.co.uk A proton is then removed from the nitrogen atom, often by another molecule of the amine acting as a base, to yield the final amide product and an ammonium (B1175870) chloride salt. chemguide.co.uklibretexts.org

The general reaction can be represented as:

C₁₀H₇OCH₂COCl + 2 RNH₂ → C₁₀H₇OCH₂CONHR + RNH₃⁺Cl⁻ (where R = H or an alkyl/aryl group)

The reaction is typically carried out by adding the acyl chloride to a concentrated solution of ammonia or the primary amine. chemguide.co.uk The reaction is often exothermic and may require cooling. libretexts.org

Table 1: Examples of Amidation Reactions with Primary Amines

| Amine | Product |

|---|---|

| Ammonia (NH₃) | 2-(2-naphthyloxy)acetamide |

| Methylamine (CH₃NH₂) | N-methyl-2-(2-naphthyloxy)acetamide |

| Aniline (C₆H₅NH₂) | N-phenyl-2-(2-naphthyloxy)acetamide |

This compound also reacts readily with secondary amines (R₂NH) to form N,N-disubstituted amides. pearson.com The mechanism is analogous to the reaction with primary amines, involving a nucleophilic attack by the secondary amine on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion. pearson.com A base is required to neutralize the hydrogen chloride that is formed. hud.ac.uk

The general reaction is as follows:

C₁₀H₇OCH₂COCl + 2 R₂NH → C₁₀H₇OCH₂CONR₂ + R₂NH₂⁺Cl⁻

The products of these reactions are tertiary amides. For instance, the reaction with dimethylamine (B145610) yields N,N-dimethyl-2-(2-naphthyloxy)acetamide. ijpsonline.com

Table 2: Examples of Amidation Reactions with Secondary Amines

| Amine | Product |

|---|---|

| Dimethylamine ((CH₃)₂NH) | N,N-dimethyl-2-(2-naphthyloxy)acetamide ijpsonline.com |

| Diethylamine ((C₂H₅)₂NH) | N,N-diethyl-2-(2-naphthyloxy)acetamide |

| Piperidine (B6355638) (C₅H₁₀NH) | 1-[2-(2-Naphthyloxy)acetyl]piperidine ijpsonline.com |

In the amidation of this compound, stoichiometry and the use of a base catalyst are crucial for achieving high yields. The reaction between the acyl chloride and the amine produces one equivalent of hydrogen chloride (HCl). chemguide.co.uk Since amines are basic, the generated HCl will react with the unreacted amine to form an ammonium salt, rendering it non-nucleophilic and thus unable to react with the acyl chloride. libretexts.orgchemguide.co.uk

To prevent this, two main strategies are employed:

Use of a Non-nucleophilic Base: A non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), is added to the reaction mixture, typically in at least a stoichiometric amount relative to the acyl chloride. fishersci.ithud.ac.ukcommonorganicchemistry.com These tertiary amines are not nucleophilic enough to compete with the primary or secondary amine in attacking the acyl chloride but are sufficiently basic to scavenge the HCl produced. vedantu.com This allows for the use of a 1:1 molar ratio of the acyl chloride and the reactant amine. hud.ac.uk

Pyridine can also act as a nucleophilic catalyst. It can react with the acyl chloride to form a highly reactive acylpyridinium ion intermediate. This intermediate is then more readily attacked by the amine nucleophile. vedantu.comreddit.com Triethylamine primarily functions as a base to neutralize the HCl. researchgate.netrsc.org The choice of base can influence the reaction rate and yield. jocpr.com

This compound is a valuable reagent for the synthesis of esters through esterification reactions. These reactions involve the nucleophilic attack of an alcohol or phenol (B47542) on the carbonyl carbon of the acyl chloride. chemguide.co.uk

The reaction of this compound with alcohols (R-OH) provides a direct and efficient route to the corresponding esters. libretexts.org This reaction is generally faster and more efficient than Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol under acidic conditions. chemguide.co.uk The reaction with acyl chlorides is typically vigorous and can often be carried out at room temperature. libretexts.org

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion and form the ester. commonorganicchemistry.com A base, such as pyridine, is often added to neutralize the hydrogen chloride byproduct, which can otherwise lead to side reactions. reddit.com

The general reaction is:

C₁₀H₇OCH₂COCl + R-OH → C₁₀H₇OCH₂COOR + HCl

Table 3: Examples of Esterification Reactions with Alcohols

| Alcohol | Product |

|---|---|

| Methanol (CH₃OH) | Methyl 2-(2-naphthyloxy)acetate |

| Ethanol (B145695) (C₂H₅OH) | Ethyl 2-(2-naphthyloxy)acetate |

| Isopropanol ((CH₃)₂CHOH) | Isopropyl 2-(2-naphthyloxy)acetate |

Esterification Reactions

Acid Catalyst Generation in Situ

This compound, like other acyl chlorides, can generate an acid catalyst in situ during certain reactions. When it reacts with nucleophiles containing a hydroxyl group, such as water or alcohols, hydrogen chloride (HCl) is formed as a byproduct. chemguide.co.uk This generated HCl is a strong acid and can subsequently catalyze other acid-sensitive reactions within the same pot, a process known as autocatalysis. For example, if the reaction medium contains an ester, the in situ generated HCl can catalyze its hydrolysis. This intrinsic ability to produce an acidic environment is a key characteristic of its reactivity profile.

Hydrolysis to Carboxylic Acids

Acyl chlorides are among the most reactive derivatives of carboxylic acids and react readily with water. wikipedia.orgpressbooks.publibretexts.org this compound undergoes vigorous hydrolysis when it comes into contact with water, yielding (2-Naphthyloxy)acetic acid and hydrogen chloride. chemguide.co.ukphysicsandmathstutor.com This reaction is a nuisance when trying to store the compound but is a fundamental pathway for its conversion back to the parent carboxylic acid. wikipedia.org

The mechanism for this transformation is a nucleophilic acyl substitution. ualberta.ca It proceeds in several steps:

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. ualberta.calibretexts.org This carbon is highly electron-deficient due to the inductive effects of both the oxygen and chlorine atoms attached to it. libretexts.org

Tetrahedral Intermediate Formation: The initial attack results in the formation of a transient tetrahedral intermediate. ualberta.ca

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion, which is an excellent leaving group. ualberta.ca

Deprotonation: A final deprotonation step on the oxonium ion yields the neutral carboxylic acid product, (2-Naphthyloxy)acetic acid, and hydrochloric acid. libretexts.org

| Reactant | Reagent | Product | Byproduct |

| This compound | Water (H₂O) | (2-Naphthyloxy)acetic acid | Hydrogen Chloride (HCl) |

Electrophilic Aromatic Substitution Reactions

This compound can serve as an acylating agent in electrophilic aromatic substitution reactions, most notably the Friedel-Crafts acylation. chemguide.co.ukmasterorganicchemistry.com This reaction allows for the attachment of the (2-naphthyloxy)acetyl group to an aromatic ring, forming a new carbon-carbon bond and producing an aryl ketone. visualizeorgchem.com

Influence of Naphthalenyloxy Moiety on Reactivity

Inductive Effect: The oxygen atom in the ether linkage is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carbonyl carbon, increasing its partial positive charge and making it more susceptible to nucleophilic attack.

Resonance Effect: The lone pairs of electrons on the ether oxygen can be delocalized into the carbonyl group through resonance (+R effect). This electron donation helps to stabilize the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity and reactivity. libretexts.org

In acyl chlorides, the powerful inductive withdrawal by both the ether oxygen and the chlorine atom generally dominates, rendering the carbonyl carbon highly electrophilic. However, compared to a simple alkanoyl chloride like acetyl chloride, the resonance donation from the naphthalenyloxy group can slightly temper this reactivity. The bulky nature of the naphthyl group may also introduce steric hindrance, potentially slowing the rate of reaction with sterically demanding nucleophiles.

General Mechanistic Pathways of Acyl Chloride Reactivity

Acyl chlorides are highly reactive and undergo nucleophilic acyl substitution with a wide range of nucleophiles. libretexts.orgchemistrysteps.com The general mechanism is not a direct one-step substitution (like an Sₙ2 reaction) but rather a two-step addition-elimination process. wikipedia.orgpressbooks.pub This pathway is characteristic of most carboxylic acid derivatives.

The process is as follows:

A nucleophile attacks the electrophilic carbonyl carbon.

A tetrahedral intermediate is formed, where the original trigonal planar carbon becomes sp³ hybridized. libretexts.org

This intermediate is typically unstable and collapses by ejecting the best leaving group. In the case of acyl chlorides, the chloride ion (Cl⁻) is an excellent leaving group.

The carbonyl double bond is reformed, and the nucleophile is now attached to the acyl group. libretexts.org

Tetrahedral Intermediate Formation

The formation of a tetrahedral intermediate is a cornerstone of the accepted mechanism for nucleophilic acyl substitution. libretexts.org When a nucleophile attacks the carbonyl carbon of this compound, the π-bond of the C=O group breaks, and the electrons move to the oxygen atom, which becomes negatively charged. This addition step results in a short-lived, high-energy tetrahedral species. libretexts.orgrsc.org

Leaving Group Elimination (Chloride)

The reactivity of this compound in nucleophilic acyl substitution reactions is fundamentally governed by a well-established addition-elimination mechanism. chemistrystudent.com The chloride atom, attached to the carbonyl carbon, functions as an effective leaving group, a critical feature for this class of reactions. The stability of the resulting chloride ion in solution makes it thermodynamically favorable to be displaced. thestudentroom.co.uk

The reaction proceeds in two distinct stages:

Nucleophilic Addition: The process initiates with the attack of a nucleophile on the electrophilic carbonyl carbon of the this compound molecule. The carbon atom of the carbonyl group is electron-deficient due to the high electronegativity of both the oxygen and chlorine atoms, which pull electron density away from it. studymind.co.uklibretexts.org This attack breaks the π-bond of the carbonyl group, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. jove.com

Elimination of Chloride: This intermediate is transient. The negative charge on the oxygen atom drives the reformation of the carbon-oxygen double bond. To maintain the carbon atom's tetravalency, the weakest bond is broken, which in this case is the carbon-chlorine bond. The chloride ion is expelled as the leaving group, and the carbonyl group is restored. libretexts.orgyoutube.com

This sequence results in the net substitution of the chloride with the incoming nucleophile, yielding a new carboxylic acid derivative. chemistrytalk.org

| Stage | Description | Key Intermediate/Product |

|---|---|---|

| 1. Nucleophilic Addition | A nucleophile attacks the electrophilic carbonyl carbon. | Tetrahedral Intermediate |

| 2. Elimination | The carbonyl double bond reforms, expelling the chloride ion. | Acyl-substituted Product + Chloride Ion |

Proton Transfer Dynamics

In many reactions involving this compound, particularly with neutral nucleophiles such as water, alcohols, or amines, a proton transfer step is essential for the completion of the reaction. youtube.comchemistrysteps.com This step typically occurs after the elimination of the chloride leaving group. youtube.com

Following the nucleophilic attack and the formation of the tetrahedral intermediate, the attacking atom (e.g., the oxygen from an alcohol or the nitrogen from an amine) bears a positive formal charge. chemistrystudent.com After the chloride ion is eliminated, this positively charged intermediate must be neutralized. The eliminated chloride ion can act as a base, abstracting a proton from the nucleophile. youtube.com This deprotonation step neutralizes the product and forms hydrogen chloride (HCl) as a byproduct. chemistrysteps.com

The entire process can be viewed as a sequence of bond formation, bond breakage, and proton transfer. chemistrytalk.org Under acidic conditions, protonation of the carbonyl oxygen can occur first, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack and subsequent proton transfers to yield the final product. jove.com The use of a non-nucleophilic base, such as pyridine or triethylamine, is common in these reactions to neutralize the generated HCl and drive the reaction to completion. chemistrysteps.com

Steric Effects on Acylation Rates

The rate of acylation reactions involving this compound is influenced by steric factors. The bulky 2-naphthyloxy group attached to the acetyl core can create steric hindrance, which may affect the accessibility of the electrophilic carbonyl carbon to the incoming nucleophile.

| Acyl Chloride | Acyl Group Structure | Relative Steric Hindrance | Predicted Impact on Rate |

|---|---|---|---|

| Acetyl chloride | CH₃CO- | Low | Higher rate of reaction |

| This compound | C₁₀H₇OCH₂CO- | High | Lower rate of reaction due to steric hindrance |

Lewis Acid Catalysis in Acylium Ion Chemistry

For certain reactions, particularly Friedel-Crafts acylation of aromatic compounds, the intrinsic reactivity of this compound is insufficient. In these cases, a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is employed to enhance the electrophilicity of the acyl group. masterorganicchemistry.comchemguide.co.uk

The mechanism involves the coordination of the Lewis acid with the chlorine atom of the acetyl chloride group. masterorganicchemistry.com This interaction polarizes the carbon-chlorine bond, making the chloride a much better leaving group. The C-Cl bond subsequently cleaves, resulting in the formation of a highly reactive intermediate known as an acylium ion, [CH₂C(O)O-C₁₀H₇]⁺, and a complex anion (e.g., AlCl₄⁻). masterorganicchemistry.comchemguide.co.uk

The (2-naphthyloxy)acetylium ion is a potent electrophile due to the positive charge on the carbonyl carbon, which is stabilized by resonance. This highly electrophilic species can then be attacked by a weak nucleophile, such as a benzene (B151609) ring, to form a new carbon-carbon bond, a key step in Friedel-Crafts reactions. The catalyst is regenerated in the final step of the reaction. masterorganicchemistry.com

| Component | Example | Function |

|---|---|---|

| Acyl Chloride | This compound | Source of the acyl group. |

| Lewis Acid Catalyst | AlCl₃ | Activates the acyl chloride by coordinating with the chlorine atom. masterorganicchemistry.com |

| Reactive Intermediate | (2-Naphthyloxy)acetylium ion | Acts as the potent electrophile. |

| Nucleophile | Benzene | Attacks the acylium ion to form the acylated product. |

Derivatization Strategies and Synthetic Applications

Synthesis of Substituted Amides

The reaction of (2-naphthyloxy)acetyl chloride with primary and secondary amines is a robust method for the formation of a wide range of substituted amides. This transformation is fundamental in medicinal chemistry and materials science for the generation of compounds with tailored properties.

Novel indoline-2-carboxamide derivatives can be synthesized using this compound. The general approach involves the acylation of the nitrogen atom of an indoline-2-carboxamide precursor. In a typical procedure, the indoline (B122111) derivative is dissolved in an appropriate solvent, such as dichloromethane, and treated with this compound in the presence of a non-nucleophilic base, like diisopropylethylamine, to neutralize the hydrochloric acid byproduct. The reaction is generally carried out at room temperature. semanticscholar.org

Alternatively, these derivatives can be prepared from (2-naphthyloxy)acetic acid using peptide coupling reagents. The carboxylic acid is coupled with the desired amine in the presence of a coupling agent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane. nih.gov

Table 1: Synthesis of Indoline-2-carboxamide Derivatives

| Reactants | Reagents | Solvent | Temperature | Product |

|---|---|---|---|---|

| Indoline-2-carboxamide, this compound | Diisopropylethylamine | Dichloromethane | Room Temperature | N-((2-naphthyloxy)acetyl)indoline-2-carboxamide derivative |

The synthesis of N-(phenylquinazolinonyl) aryl-amides incorporating the (2-naphthyloxy)acetyl group can be achieved through the acylation of an amino-substituted phenylquinazolinone. A common method involves the initial conversion of (2-naphthyloxy)acetic acid to its more reactive acid chloride derivative using an agent like thionyl chloride (SOCl₂). The resulting this compound is then reacted with the appropriate amino-phenylquinazolinone in a suitable solvent system to yield the final amide product. sapub.org

Table 2: Synthesis of N-(Phenylquinazolinonyl) Aryl-amides

| Step | Reactants | Reagents | Solvent | Product |

|---|---|---|---|---|

| 1 | (2-Naphthyloxy)acetic acid | Thionyl chloride (SOCl₂) | Varies | This compound |

This compound is a key reagent for the synthesis of various N,N-substituted acetamides. The general synthetic protocol involves the reaction of the acyl chloride with a diverse range of primary and secondary amines. This nucleophilic acyl substitution is typically performed in an aprotic solvent, such as benzene (B151609), toluene, or dichloromethane, in the presence of a tertiary amine base like triethylamine (B128534) or pyridine (B92270) to act as a scavenger for the generated hydrochloric acid. derpharmachemica.com

Table 3: General Synthesis of N,N-Substituted Acetamides

| Reactants | Reagents | Solvent | Key Conditions | Product |

|---|

The acylation of 3,5-dimethylpyrazole (B48361) with this compound leads to the formation of 3,5-dimethyl-1-[(2-naphthyloxy)acetyl]-1H-pyrazole. This reaction is analogous to the N-acylation of other pyrazole (B372694) derivatives. akademisains.gov.my The synthesis of the starting material, 3,5-dimethylpyrazole, is well-established and typically involves the condensation of acetylacetone (B45752) with hydrazine (B178648) hydrate (B1144303) or a hydrazine salt. orgsyn.orgscribd.comyoutube.com The subsequent acylation is generally carried out in the presence of a base or a Lewis acid catalyst to facilitate the reaction. For instance, a procedure analogous to the acylation of similar pyrazoles would involve reacting 3,5-dimethylpyrazole with this compound in a suitable solvent, potentially with the addition of a Lewis acid like anhydrous aluminum chloride, followed by refluxing the reaction mixture. akademisains.gov.my

Table 4: Synthesis of 3,5-Dimethyl-1-[(2-naphthyloxy)acetyl]-1H-pyrazole

| Step | Reactants | Reagents/Catalyst | Solvent | Key Conditions | Product |

|---|---|---|---|---|---|

| 1 | Acetylacetone, Hydrazine salt | Base (e.g., NaOH) | Water/Ether | Low Temperature | 3,5-Dimethylpyrazole |

Formation of Functionalized Esters

This compound readily undergoes esterification with a wide variety of alcohols to produce functionalized esters. This reaction is a classic example of nucleophilic acyl substitution, where the alcohol acts as the nucleophile. The reaction is typically exothermic and proceeds rapidly, often at room temperature. chemguide.co.uklibretexts.org A base, such as pyridine or triethylamine, is commonly added to neutralize the hydrogen chloride gas that is evolved during the reaction. The general procedure involves adding the acyl chloride to the alcohol, either neat or in an inert solvent, followed by the addition of the base. iiste.orglibretexts.org

Table 5: General Synthesis of Functionalized Esters

| Reactants | Reagents | Solvent | Key Conditions | Product |

|---|

Synthesis of Dithiocarbamates of ω-Substituted (2-Naphthyloxy)alkanes

The synthesis of dithiocarbamates of ω-substituted (2-naphthyloxy)alkanes does not directly utilize this compound. Instead, the established synthetic route involves the condensation of a 2-(ω-haloalkoxy)naphthalene with a salt of a dithiocarbamic acid or by reacting the corresponding amine with carbon disulfide. While these compounds feature the (2-naphthyloxy) moiety, their synthesis follows a distinct pathway from the derivatization of this compound.

Broader Utility in Complex Molecule and Intermediate Synthesis

This compound serves as a valuable reagent in synthetic organic chemistry, primarily functioning as a potent acylating agent for the formation of esters and amides. cymitquimica.com Its utility extends to the synthesis of complex molecules and key intermediates, where the naphthyloxy moiety can be strategically introduced to impart specific chemical properties or to serve as a handle for further functionalization. The presence of the naphthalenyloxy group enhances the reactivity of the acetyl chloride, facilitating a range of chemical reactions, including nucleophilic substitutions. cymitquimica.com

A significant application of this compound is in the field of analytical chemistry, where it is employed as a derivatizing agent to improve the detectability of other molecules. nih.gov The naphthalene (B1677914) system within the compound functions as a fluorophore and chromophore. When an auxochrome, such as the substituted alkoxy group in this compound, is attached to this system, it results in favorable spectrophotometric properties. nih.gov This makes it an effective fluorescent reagent, or "tag," for analytes that possess an amino function but lack a native fluorophore. nih.gov

Research has demonstrated its use as a fluorescent reagent for the derivatization of amino pharmaceuticals, such as amantadine (B194251) and memantine (B1676192). nih.gov The reaction involves the acylation of the amino group on the target drug molecule by this compound. The resulting naphthoxy derivatives are highly fluorescent, allowing for sensitive detection and quantification using techniques like High-Performance Liquid Chromatography (HPLC) with fluorimetric detection. nih.gov These derivatives can be analyzed at sub-microMolar levels, showcasing the high sensitivity afforded by this derivatization strategy. nih.gov

Beyond analytical applications, this compound is also utilized as a building block in medicinal chemistry and proteomics research. cymitquimica.comscbt.com For instance, it has been used as a key reagent in the discovery of indoline-2-carboxamide derivatives, highlighting its role in generating novel and structurally diverse molecules for further investigation. cymitquimica.com

The table below summarizes key synthetic applications of this compound.

| Target Molecule/Class | Synthetic Strategy | Purpose / Application | Key Finding |

| Amantadine | Fluorescent Derivatization | HPLC Analysis | Enables sensitive fluorimetric detection at sub-microMolar levels. nih.gov |

| Memantine | Fluorescent Derivatization | HPLC Analysis | Forms a highly fluorescent derivative for sensitive quantification. nih.gov |

| Indoline-2-carboxamides | Reagent in Synthesis | Discovery of Novel Derivatives | Serves as a key building block for new chemical entities. cymitquimica.com |

| Biological Amines | Fluorescent Labeling | Sensitive Detection | The reagent has potential for broad application in detecting important biological amines. nih.gov |

Analytical Chemistry Applications

Derivatization for Spectroscopic Detection

(2-Naphthyloxy)acetyl chloride serves as a pre-column derivatization reagent, primarily in the field of chromatography. The fundamental principle involves a chemical reaction between the analyte of interest and the reagent, leading to the formation of a new compound (a derivative) that is more amenable to spectroscopic detection. This chemical modification is a key strategy for improving the sensitivity and selectivity of analytical methods.

One of the primary applications of this compound is as a fluorescent labeling reagent for compounds containing amino functional groups. nih.gov Amines are prevalent in many biologically and pharmaceutically important molecules. The reagent reacts with the amino group to form a stable amide bond, covalently linking the naphthalene (B1677914) moiety to the target analyte. nih.gov This naphthalene system acts as a fluorophore, enabling highly sensitive detection using fluorescence spectroscopy. nih.gov

A notable application of this compound is in the analysis of amino pharmaceuticals like amantadine (B194251) and memantine (B1676192). nih.govtsijournals.comresearchgate.net These drugs, used in the management of viral infections and neurological disorders respectively, lack a native chromophore, making their direct quantification by UV-Vis or fluorescence spectroscopy challenging. tsijournals.com

The derivatization reaction involves the nucleophilic attack of the primary amino group of amantadine or memantine on the electrophilic carbonyl carbon of the acetyl chloride group of this compound. This results in the formation of N-(1-adamantyl)-2-(naphthalen-2-yloxy)acetamide and N-(3,5-dimethyl-1-adamantyl)-2-(naphthalen-2-yloxy)acetamide, respectively. These derivatives incorporate the naphthalene fluorophore, which is essential for their subsequent detection. nih.govresearchgate.net This pre-column derivatization technique allows for the quantitative analysis of these drugs in various samples, including pharmaceutical formulations. tsijournals.comresearchgate.net

The effectiveness of this compound as a derivatizing agent is rooted in its molecular structure. The naphthalene ring system serves as the fundamental fluorophore/chromophore. nih.gov Attached to this system is a substituted alkoxy group (-OCH2COCl), which functions as an auxochrome. nih.gov An auxochrome is a group of atoms that, when attached to a chromophore, modifies the chromophore's ability to absorb light, typically shifting the absorption maximum to a longer wavelength and increasing its intensity.

This interaction between the auxochrome and the fluorophore within the (2-Naphthyloxy)acetyl moiety results in favorable spectrophotometric properties for the resulting derivatives of amantadine and memantine. nih.gov These properties are crucial for achieving high sensitivity in analytical methods. The naphthoxy derivatives exhibit strong fluorescence, allowing for their detection at very low concentrations. nih.gov

| Property | Description | Reference |

| Fluorophore | Naphthalene system | nih.gov |

| Auxochrome | Substituted alkoxy moiety | nih.gov |

| Interaction | The auxochrome modifies the spectrophotometric properties of the fluorophore, enhancing detection sensitivity. | nih.gov |

The derivatized products of amantadine and memantine are well-suited for analysis by High-Performance Liquid Chromatography (HPLC) coupled with a fluorimetric detector (FLD). nih.gov This combination provides a powerful analytical tool for separating the derivatives from other components in a sample matrix and quantifying them with high sensitivity and specificity.

In a typical HPLC-FLD method, the naphthoxy derivatives are separated on a reverse-phase column. nih.govtsijournals.comresearchgate.net The fluorimetric detector is set to specific wavelengths for excitation and emission to maximize the signal from the derivative while minimizing background noise. For the naphthoxy derivatives of amantadine and memantine, an excitation wavelength of 227 nm and an emission wavelength of 348 nm are used. nih.gov This technique allows for the analysis of these drugs at sub-microM levels. nih.gov While HPLC with UV detection is also used for these derivatives, fluorimetric detection generally offers superior sensitivity. nih.govtsijournals.comresearchgate.net

Table of Chromatographic Conditions:

| Parameter | Value | Reference |

|---|---|---|

| Technique | HPLC with Fluorimetric Detection | nih.gov |

| Analytes | Amantadine and Memantine Derivatives | nih.gov |

| Excitation Wavelength | 227 nm | nih.gov |

| Emission Wavelength | 348 nm | nih.gov |

| Sensitivity | Sub-microM levels | nih.gov |

Fluorescent Reagent for Amine Derivatization

Application in Proteomics Research as a Derivatizing Agent

Beyond the analysis of small molecule pharmaceuticals, this compound is also utilized as a product in proteomics research. scbt.com In proteomics, which involves the large-scale study of proteins, derivatization is a common strategy to enhance the detection and identification of proteins and peptides, particularly in mass spectrometry-based workflows. The reagent's reactivity towards primary and secondary amines makes it suitable for labeling amino groups present in peptides and proteins, such as the N-terminus and the side chain of lysine (B10760008) residues. The introduction of the naphthyloxyacetyl group can improve ionization efficiency and provide a specific fragmentation pattern, aiding in protein identification and quantification.

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as a derivative of (2-Naphthyloxy)acetyl chloride, might interact with a biological target. These computational techniques are particularly valuable in drug discovery for identifying potential therapeutic agents.

Derivatives of the this compound scaffold have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Molecular docking studies are performed to predict the binding affinity of these compounds to the AChE active site. Software such as GRAMM can be utilized to simulate the docking of these derivatives into the crystal structure of acetylcholinesterase. researchgate.net The docking scores obtained from these simulations provide an estimation of the binding affinity, helping to identify which derivatives are most likely to be potent inhibitors. researchgate.net

Beyond just predicting binding affinity, docking simulations also reveal the preferred orientation of the ligand within the active site of the target protein. researchgate.net For 2-naphthyloxy derivatives targeting acetylcholinesterase, these studies can elucidate how the naphthyl group, the oxyacetyl moiety, and any other substituents position themselves within the enzyme's active site gorge. This analysis helps to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The orientation analysis is crucial for structure-based drug design, allowing for the rational modification of the ligand to improve its binding and inhibitory activity. researchgate.net

To further quantify the interaction between a ligand and its target, binding energy calculations are often performed. Software like ArgusLab can be used to calculate the binding energy of the docked poses of 2-naphthyloxy derivatives within the acetylcholinesterase active site. researchgate.net These calculations provide a more refined measure of the stability of the ligand-protein complex. The results of these binding energy calculations, in conjunction with docking scores and orientation analysis, offer a comprehensive in silico assessment of a compound's potential as an enzyme inhibitor. researchgate.net

Quantum Chemical Analyses of Reaction Mechanisms

Quantum chemical methods are employed to study the electronic structure of molecules and to elucidate reaction mechanisms. In the context of drug discovery, the PM7 quantum-chemical method with the COSMO solvent model has been used to calculate protein-ligand binding enthalpies for potential inhibitors of SARS-CoV-2 main protease (Mpro). researchgate.net While not a direct study of this compound's reaction mechanism, this compound has been utilized as a reagent in the synthesis of molecules that were subjected to these quantum chemical calculations. researchgate.net This indicates the utility of such methods in understanding the energetic favorability of ligand binding, a key aspect of its potential biological activity.

Structure-Reactivity Relationships via Computational Methods

The chemical structure of this compound inherently dictates its reactivity. The presence of the electron-withdrawing acetyl chloride group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, which is the basis for its utility as an acylating agent. nih.gov The naphthyloxy group, with its extended π-system, influences the electronic properties of the molecule and can enhance its reactivity. nih.gov While specific quantitative structure-reactivity (QSAR) studies for this compound were not found in the reviewed literature, the principles of physical organic chemistry suggest that modifications to the naphthalene (B1677914) ring could modulate the reactivity of the acetyl chloride moiety.

Bioactivity Score and Drug-Likeness Predictions

In silico tools are widely used to predict the potential of a compound to be a successful drug. These predictions are based on the molecular structure and include assessments of "drug-likeness" and potential biological activities.

Drug-Likeness

Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five. These rules assess physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to have good oral bioavailability. While specific predictions for this compound are not detailed in the available literature, its properties can be estimated based on its structure. Web-based tools like SwissADME are commonly used for such predictions, providing insights into a molecule's pharmacokinetic properties. nih.gov

Bioactivity Score

Bioactivity scores can be predicted using computational tools that compare the structure of a query molecule to a database of known bioactive compounds. Programs like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on the molecule's structure. A higher "Pa" (probability to be active) value suggests a greater likelihood of that specific biological activity. researchgate.net Although a specific PASS prediction for this compound was not found, this methodology represents a powerful approach to screen for potential therapeutic applications of novel compounds.

Below is an interactive table summarizing the types of computational and theoretical studies and their applications to this compound and its derivatives.

| Study Type | Methodology/Software | Application | Findings/Insights |

| Ligand Binding Affinity Prediction | Molecular Docking (e.g., GRAMM) | Predicting binding of 2-naphthyloxy derivatives to Acetylcholinesterase (AChE) | Provides docking scores to estimate binding affinity and identify potential inhibitors. |

| Ligand Orientation Analysis | Molecular Docking | Analyzing the pose of 2-naphthyloxy derivatives in the AChE active site | Elucidates key interactions stabilizing the ligand-protein complex for rational drug design. |

| Binding Energy Calculations | ArgusLab | Quantifying the stability of the ligand-protein complex | Offers a refined measure of binding strength to complement docking scores. |

| Quantum Chemical Analyses | PM7 with COSMO | Calculating protein-ligand binding enthalpies | Used to assess the energetic favorability of binding for related synthesized compounds. |

| Structure-Reactivity Relationships | QSAR (general principle) | Understanding how chemical structure influences reactivity | The naphthyloxy group is noted to enhance the reactivity of the acetyl chloride moiety. |

| Bioactivity Score Prediction | PASS (general principle) | Predicting potential biological activities | A method to screen for a wide range of potential therapeutic applications based on structure. |

| Drug-Likeness Prediction | Lipinski's Rule of Five (e.g., via SwissADME) | Assessing the potential for oral bioavailability | A standard in silico filter to evaluate a compound's drug-like properties. |

Advanced Applications and Future Research Directions

Development of Novel Pharmacologically Active Compounds

The unique structure of (2-Naphthyloxy)acetyl chloride serves as a versatile scaffold for the synthesis of new therapeutic agents. Its ability to readily acylate amines and alcohols allows for the construction of a diverse range of derivatives with potential pharmacological activities.

Antiamnesic Agents

Research has identified derivatives of this compound as a promising new class of antiamnesic agents. nih.govresearchgate.net These compounds are synthesized by reacting this compound with various cyclic amines, such as piperidine (B6355638) and morpholine, to form amide derivatives. These derivatives are being investigated for their potential to enhance cognitive function and counteract memory deficits.

A key mechanism of action explored for these compounds is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, these derivatives can increase acetylcholine levels in the brain, a strategy known to be beneficial in conditions associated with memory impairment. Molecular docking studies have been performed on these synthesized derivatives to predict their affinity and orientation at the active site of acetylcholinesterase.

| Compound Name | Chemical Formula | Note | Reference |

|---|---|---|---|

| 1-(2-naphthyloxymethylcarbonyl)piperidine | C17H19NO2 | Identified as a potential antiamnesic agent. researchgate.net | researchgate.net |

| 3-methyl-1-(2-naphthyloxymethylcarbonyl)piperidine | C18H21NO2 | Investigated for its potential to enhance central cholinergic transmission. researchgate.net | researchgate.net |

| 4-(2-naphthyloxymethylcarbonyl)morpholine | C16H17NO3 | Synthesized and structurally analyzed as a potential antiamnesic. nih.gov | nih.gov |

| 4-methyl-1-(2-naphthyloxymethylcarbonyl)piperazine | C17H20N2O2 | Evaluated as a potential antiamnesic agent. nih.gov | nih.gov |

Antimicrobial Agents

This compound is also utilized as a reagent in the synthesis of novel antimicrobial compounds. One area of investigation involves the preparation of N-(phenylquinazolinonyl) aryl-amides. boropharm.com These molecules are created through the amidation of an amino(phenyl)quinazolone with aroyl chlorides like this compound. The resulting compounds are then screened for their antibacterial activity. This line of research leverages the structural diversity that can be achieved by combining different aroyl chlorides with various heterocyclic scaffolds to discover new agents effective against pathogenic bacteria.

Enzyme Inhibitors (e.g., Alcohol Dehydrogenase, Esterases)

The compound itself and its derivatives have shown potential as enzyme inhibitors. This compound is a known inhibitor of alcohol dehydrogenase (ADH), the enzyme responsible for converting ethanol (B145695) to acetaldehyde. biosynth.com It has demonstrated activity against grapevine ADH, though not against the enzyme from Saccharomyces cerevisiae. biosynth.com The compound also inhibits esterases, which may contribute to some of its biological effects. biosynth.com The inhibition of ADH is a significant area of research for modulating alcohol metabolism. patsnap.comresearchgate.net Furthermore, as mentioned previously, derivatives of this compound have been specifically designed and tested for their ability to inhibit acetylcholinesterase, linking its enzyme inhibition profile to its potential as an antiamnesic agent.

| Enzyme Target | Inhibition Effect | Note | Reference |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Inhibitor | Active against grapevine ADH but not yeast ADH. biosynth.com Its potency is comparable to hexanol and ethylene (B1197577) glycol. biosynth.com | biosynth.com |

| Esterases | Inhibitor | General esterase inhibition has been noted. biosynth.com | biosynth.com |

| Acetylcholinesterase (AChE) | Inhibitor (Derivatives) | Amide derivatives are synthesized and tested for AChE inhibition as a mechanism for antiamnesic activity. |

Exploration in Materials Science and Polymer Chemistry

The high reactivity of the acyl chloride functional group makes this compound a candidate for applications in materials science and polymer chemistry. Acyl chlorides are valuable reagents for the synthesis of polymers such as polyesters and polyamides and for the chemical modification of polymer surfaces. researchgate.net The incorporation of the naphthyloxy moiety into a polymer backbone can impart specific properties, such as increased rigidity, thermal stability, and unique photophysical characteristics due to the naphthalene (B1677914) ring system. nih.gov

While specific, large-scale applications of this compound in polymer science are not yet widely documented, its potential is clear. Future research could focus on synthesizing novel functional polymers by reacting it with diols or diamines to create new polyesters and polyamides. empa.ch Additionally, it could be used to functionalize existing polymers that have hydroxyl or amine groups, thereby modifying their surface properties or introducing a fluorescent tag for analytical purposes.

Innovative Methodologies for Derivatization in Analytical Chemistry

A significant application of this compound is its use as a fluorescent labeling reagent for analytical derivatization, particularly in high-performance liquid chromatography (HPLC). nih.gov The naphthalene component of the molecule is a fluorophore, meaning it can absorb light at a specific wavelength and emit it at a longer wavelength. nih.gov

The reagent reacts with analytes containing amino groups to form stable, highly fluorescent amide derivatives. nih.govsigmaaldrich.com This chemical tagging allows for the highly sensitive detection of these analytes using a fluorescence detector. The process significantly lowers the limit of detection compared to standard UV-Vis detection. This method has been successfully applied to the analysis of amino pharmaceuticals like amantadine (B194251) and memantine (B1676192), enabling their detection at sub-micro-molar levels. nih.gov The favorable spectrophotometric properties make it a valuable tool for the sensitive detection of important biological amines. nih.govsigmaaldrich.com

| Parameter | Description | Reference |

|---|---|---|

| Application | Fluorescent labeling reagent for HPLC. nih.gov | nih.gov |

| Target Analytes | Compounds with an amino function (e.g., amantadine, memantine). nih.gov | nih.gov |

| Detection Method | Fluorimetric detection. | |

| Excitation Wavelength (λex) | 227 nm. nih.govsigmaaldrich.com | nih.govsigmaaldrich.com |

| Emission Wavelength (λem) | 348 nm. nih.govsigmaaldrich.com | nih.govsigmaaldrich.com |

| Advantage | Enables highly sensitive detection at sub-microM levels. nih.gov | nih.gov |

Green Chemistry Approaches to Synthesis and Application

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The conventional synthesis of this compound from (2-Naphthyloxy)acetic acid typically involves reagents like thionyl chloride or phosphorus pentachloride. chemguide.co.uk These reagents are effective but are also hazardous and produce toxic byproducts such as sulfur dioxide and hydrogen chloride gas. chemguide.co.ukkhanacademy.org

Future research in this area is directed toward developing more environmentally benign synthesis routes. This could involve exploring solid-supported reagents or catalytic methods that avoid the use of stoichiometric, hazardous chlorinating agents. researchgate.net For instance, the use of cyanuric chloride with a Lewis base catalyst represents an alternative approach for converting carboxylic acids to acyl chlorides under milder conditions. researchgate.net While not yet specifically applied to this compound, these innovative methods represent a promising direction for future green synthesis protocols. The goal is to improve the efficiency and reduce the waste and hazard profile associated with the production of this valuable chemical intermediate.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (2-Naphthyloxy)acetic acid |

| 1-(2-naphthyloxymethylcarbonyl)piperidine |

| 3-methyl-1-(2-naphthyloxymethylcarbonyl)piperidine |

| 4-(2-naphthyloxymethylcarbonyl)morpholine |

| 4-methyl-1-(2-naphthyloxymethylcarbonyl)piperazine |

| Acetylcholine |

| Amantadine |

| Cyanuric chloride |

| Ethanol |

| Ethylene glycol |

| Hexanol |

| Hydrogen chloride |

| Memantine |

| N-(phenylquinazolinonyl) aryl-amides |

| Phosphorus pentachloride |

| Sulfur dioxide |

| Thionyl chloride |

Advanced Mechanistic Investigations

The reactivity of this compound in various chemical transformations is an area of significant interest for understanding and optimizing synthetic protocols. While specific experimental and computational studies exclusively focused on this molecule are not extensively documented in publicly available literature, advanced mechanistic investigations can be proposed based on well-established principles of physical organic chemistry and studies on analogous acyl chloride systems. Such investigations are crucial for elucidating reaction pathways, identifying key intermediates and transition states, and quantifying the factors that govern reaction rates and selectivity.

Future research in this area would likely involve a synergistic approach, combining computational modeling with experimental kinetics and isotopic labeling studies to provide a comprehensive understanding of the mechanistic landscape of reactions involving this compound.

Computational and Kinetic Studies:

Detailed computational studies, employing methods such as Density Functional Theory (DFT), could provide invaluable insights into the reaction mechanisms. These studies can map out the potential energy surfaces for reactions such as hydrolysis, alcoholysis, and amidation. Key parameters that can be calculated include the activation energies for different proposed pathways, the geometries of transition states, and the relative energies of intermediates.

For instance, in a nucleophilic acyl substitution reaction, two primary pathways are generally considered: a concerted mechanism and a stepwise mechanism involving a tetrahedral intermediate. Computational modeling can help determine which pathway is energetically more favorable for this compound with various nucleophiles.

Kinetic studies would provide the experimental data to validate and refine these computational models. By measuring reaction rates under different conditions (e.g., varying solvent polarity, temperature, and nucleophile concentration), a detailed rate law can be established. This information is critical for inferring the molecularity of the rate-determining step.

Table 1: Hypothetical Kinetic Data for the Methanolysis of this compound

| Entry | [CH₃OH] (M) | Initial Rate (M/s) | Rate Constant (k) (s⁻¹) |

| 1 | 0.1 | 1.5 x 10⁻⁴ | 1.5 x 10⁻³ |

| 2 | 0.2 | 3.0 x 10⁻⁴ | 1.5 x 10⁻³ |

| 3 | 0.4 | 6.0 x 10⁻⁴ | 1.5 x 10⁻³ |

This hypothetical data suggests a first-order dependence on the concentration of methanol, which would be consistent with a mechanism where the nucleophilic attack is the rate-determining step.

Isotopic Labeling and Intermediate Probing:

Isotopic labeling is a powerful experimental technique for tracing the pathways of atoms during a chemical reaction. For example, in the hydrolysis of this compound, using H₂¹⁸O and analyzing the distribution of the ¹⁸O label in the resulting (2-Naphthyloxy)acetic acid and hydrochloric acid can definitively confirm the site of nucleophilic attack.

Furthermore, advanced spectroscopic techniques, such as time-resolved infrared (TRIR) spectroscopy, could potentially be employed to directly observe and characterize transient intermediates, such as the tetrahedral intermediate in a stepwise nucleophilic acyl substitution. The vibrational frequencies of the carbonyl group in the starting material, the intermediate, and the product would be distinct, allowing for their identification and the monitoring of their concentrations over the course of the reaction.

Table 2: Predicted Carbonyl Stretching Frequencies for Species in the Hydrolysis of this compound

| Species | Structure | Predicted C=O Stretch (cm⁻¹) |

| This compound | C₁₀H₇OCH₂COCl | ~1800 |

| Tetrahedral Intermediate | C₁₀H₇OCH₂C(OH)₂Cl | N/A (no C=O) |

| (2-Naphthyloxy)acetic acid | C₁₀H₇OCH₂COOH | ~1710 |

These predicted frequencies are based on typical values for acyl chlorides and carboxylic acids and would need to be confirmed by specific computational or experimental studies.

Future Research Directions:

Future mechanistic investigations should aim to construct a comprehensive reaction coordinate diagram for key transformations of this compound. This would involve the computational determination of the energies of all stationary points (reactants, intermediates, transition states, and products) and experimental validation through kinetic and spectroscopic methods.

A particularly interesting area for future study would be the influence of the bulky and electron-rich naphthyloxy group on the reactivity and mechanism compared to simpler aryloxyacetyl chlorides. The electronic and steric effects of this group could lead to subtle but significant changes in transition state structures and reaction energetics. For instance, a study on the interaction of aryloxyacetyl chlorides with aluminium chloride has shown that the nature of the aryloxy group can influence the competition between intermolecular acylation, intramolecular acylation, and decarbonylation pathways. A detailed investigation into how the 2-naphthyloxy group specifically directs these pathways would be a valuable contribution to the field.

By pursuing these advanced mechanistic investigations, a deeper and more predictive understanding of the chemical behavior of this compound can be achieved, paving the way for its more efficient and controlled application in organic synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2-naphthyloxy)acetyl chloride with high purity?

- Methodology :

- Step 1 : React 2-naphthol with chloroacetyl chloride in the presence of a weak base (e.g., K₂CO₃) in acetonitrile at room temperature. Stir for 24 hours under inert conditions to minimize hydrolysis .

- Step 2 : Monitor reaction progress via TLC (Rf value ~0.5 in hexane:ethyl acetate 7:3). Filter to remove excess base, evaporate solvent under reduced pressure, and purify via recrystallization (e.g., using dichloromethane/hexane) .

- Critical Parameters :

- Stoichiometric excess of chloroacetyl chloride (1.2–1.5 eq) improves yield.

- Avoid aqueous workup to prevent hydrolysis of the acid chloride.

Q. How can the stability of this compound be optimized during storage?

- Recommendations :

- Store at 4°C under anhydrous conditions (e.g., sealed with molecular sieves) to prevent moisture-induced hydrolysis .

- Use amber vials to minimize photodegradation. Stability testing via ¹H NMR over 30 days showed <5% decomposition under these conditions .

Q. What analytical techniques are most reliable for characterizing this compound?

- Techniques :

- ¹H/¹³C NMR : Key peaks include δ ~7.3–8.2 ppm (naphthyl protons) and δ ~170 ppm (carbonyl carbon) .

- FTIR : Strong C=O stretch at ~1770 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .

- Single-crystal XRD : Confirms molecular geometry; reported bond lengths: C=O (1.21 Å), C-Cl (1.78 Å) .

Advanced Research Questions

Q. How does the electron-withdrawing naphthyloxy group influence the reactivity of this compound in nucleophilic acyl substitution?

- Mechanistic Insights :

- The naphthyloxy group enhances electrophilicity at the carbonyl carbon due to resonance withdrawal, accelerating reactions with amines or alcohols.

- Kinetic Studies : Second-order rate constants (k₂) for reaction with benzylamine in THF: 2.3 × 10⁻³ M⁻¹s⁻¹ at 25°C, compared to 1.1 × 10⁻³ M⁻¹s⁻¹ for acetyl chloride under identical conditions .

- Applications :

- Used to synthesize bioactive amides for anti-inflammatory or antiviral studies .

Q. What strategies mitigate competing side reactions (e.g., Fries rearrangement) during Friedel-Crafts acylation using this compound?

- Experimental Design :

- Catalyst Choice : Use Lewis acids like AlCl₃ at 0°C to suppress rearrangement. Higher temperatures (>30°C) promote Fries products .

- Solvent Effects : Non-polar solvents (e.g., toluene) reduce ionic intermediates, favoring direct acylation over rearrangement .

- Case Study :

- Reaction with benzene yielded 85% 2-naphthyloxyacetophenone vs. <10% Fries product under optimized conditions .

Q. How can computational modeling predict the regioselectivity of this compound in multi-component reactions?

- Methodology :

- DFT Calculations : B3LYP/6-311+G(d,p) level shows lower activation energy for attack at the carbonyl carbon (ΔG‡ = 25.3 kcal/mol) vs. naphthyl C-1 position (ΔG‡ = 32.1 kcal/mol) .

- Molecular Docking : Used to design inhibitors targeting SARS-CoV-2 Mpro, achieving binding affinities (ΔG) of −8.9 kcal/mol .

Key Considerations for Experimental Design

- Safety : Use flame-resistant clothing and butyl rubber gloves (breakthrough time >105 minutes) when handling due to corrosive and flammable hazards .

- Scale-Up : Pilot studies recommend maintaining stoichiometric ratios and inert atmosphere to prevent yield loss (>90% purity achievable at 100-g scale) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.